Pyrazinamine, 6-propyl-
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Overview
Description
Pyrazinamine, 6-propyl-: is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and other industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazinamine, 6-propyl- typically involves the reaction of pyrazine-2-carboxylic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of pyrazinamine, 6-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Pyrazinamine, 6-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert pyrazinamine, 6-propyl- to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Pyrazinamine, 6-propyl- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, pyrazinamine, 6-propyl- is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential use in treating tuberculosis and other infectious diseases. Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for further drug development .
Industry: Pyrazinamine, 6-propyl- is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
Pyrazinamine, 6-propyl- exerts its effects by interfering with the synthesis of nucleic acids and proteins in microbial cells. It targets enzymes involved in these pathways, leading to the inhibition of cell growth and replication. The compound’s mechanism of action is similar to that of other pyrazine derivatives, which are known to disrupt cellular processes in bacteria and cancer cells .
Comparison with Similar Compounds
Pyrazinamide: A well-known antitubercular agent.
Pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
6-Methylpyrazine-2-carboxamide: Known for its anticancer activity.
Uniqueness: Pyrazinamine, 6-propyl- stands out due to its propyl group, which enhances its lipophilicity and allows for better cell membrane penetration. This structural feature contributes to its higher efficacy in inhibiting microbial and cancer cell growth compared to other similar compounds .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-propylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-2-3-6-4-9-5-7(8)10-6/h4-5H,2-3H2,1H3,(H2,8,10) |
InChI Key |
MOTGGRBIFDDFLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=CC(=N1)N |
Origin of Product |
United States |
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